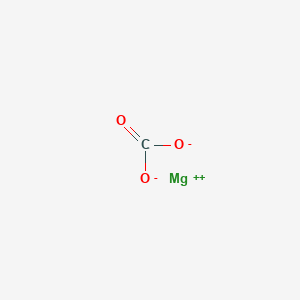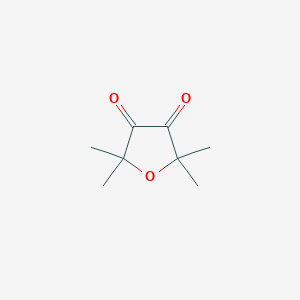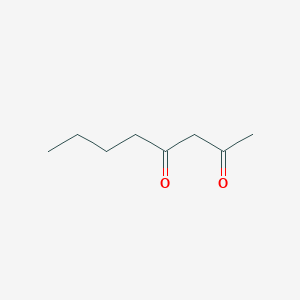
2,4-Octanedione
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2,4-Octanedione and related compounds has been explored through various innovative methods. For instance, a domino reaction involving 1,3-indanediones with 3-methyleneoxindoles under the promotion of triethylamine has been developed, leading to the synthesis of novel polycyclic triindanone-fused spiro compounds with high diastereoselectivity (Liu et al., 2020). Another study presents a classical synthesis approach for 2,3-Octanedione, highlighting its milk-smell flavor, achieved through nitrosation of 2-octanone (He Xi-min, 2007).
Molecular Structure Analysis
Understanding the molecular structure of 2,4-Octanedione and related compounds is crucial for their application in synthetic chemistry. Research on the structure of tricyclo[3.3.0.03,7]octane-2,4-dione and related compounds has provided insights into their molecular configurations, which are pivotal for their chemical behavior and reactivity (Gleiter et al., 1998).
Chemical Reactions and Properties
2,4-Octanedione's chemical reactivity has been studied extensively, revealing its potential in various organic transformations. The photooxidative conditions have shown to transform 3-methyl-2,4-nonanedione into aroma compounds, indicating the compound's utility in flavor chemistry (Sigrist et al., 2003). Additionally, the organocatalytic asymmetric domino Michael-Henry reaction presents a method for synthesizing bicyclo[3.2.1]octan-2-ones, showcasing the compound's versatility in creating complex molecular architectures (Tsakos et al., 2013).
Physical Properties Analysis
The study of 2,4-Octanedione's physical properties is essential for its application in various fields. Research focusing on the synthesis and properties of stelladiones, including 2,4-stelladione, provides valuable information on the physical characteristics of these compounds, such as their photoelectron spectra and molecular configurations (Gleiter et al., 1998).
Chemical Properties Analysis
The chemical properties of 2,4-Octanedione are pivotal for its reactivity and applications in synthesis. Investigations into the fragmentation behavior of 2,7-octanedione under chemical ionization conditions have shed light on the intricate mechanisms governing its decomposition, providing insights into its stability and reactivity (Mueller et al., 1989).
Wissenschaftliche Forschungsanwendungen
Complexation with Iron(III) : Blanco, Romero, and Verdu (1993) explored the kinetics and mechanism of iron(III) complexation with 2,4-Octanedione, highlighting its potential in chemical kinetics and coordination chemistry (Blanco, Romero, & Verdu, 1993).
Chelating Solvent in Metal Extractions : Schweitzer and Willis (1966) studied 2,4-Octanedione derivatives as chelating solvents in metal extractions, indicating its significance in analytical chemistry and solvent extraction processes (Schweitzer & Willis, 1966).
Catalysis in Organic Reactions : Qian, Pei, and Widenhoefer (2005) investigated the role of 2,4-Octanedione in palladium-catalyzed intramolecular hydroalkylation, underlining its importance in synthetic organic chemistry (Qian, Pei, & Widenhoefer, 2005).
Study of Molecular Structures : Quast et al. (1982) used derivatives of 2,4-Octanedione to understand molecular structures, demonstrating its utility in structural chemistry (Quast et al., 1982).
Flavor and Fragrance Industry : Xi-min (2007) described the synthesis of 2,3-Octanedione, a compound with a milk-like smell, showing its application in the flavor and fragrance industry (Xi-min, 2007).
Metal Chelates Study : Wenzel et al. (1985) explored the use of 2,4-Octanedione derivatives in metal chelates, relevant to inorganic and organometallic chemistry (Wenzel, Williams, Haltiwanger, & Sievers, 1985).
Solubility in Supercritical Carbon Dioxide : Andersen et al. (2001) measured the solubility of 2,4-Octanedione derivatives in supercritical carbon dioxide, important for supercritical fluid applications and green chemistry (Andersen, Sievers, Lagalante, & Bruno, 2001).
Renewable Polymers and Fuels : Wu et al. (2016) utilized a derivative of 2,4-Octanedione in the context of renewable polymers and biofuels, emphasizing its role in sustainable chemistry (Wu, Mascal, Farmer, Pérocheau Arnaud, & Wong Chang, 2016).
Chemical Vapor Deposition : Lee, Kim, and Rhee (1999) explored the use of 2,4-Octanedione in the chemical vapor deposition of RuO2 thin films, important for materials science and thin film technology (Lee, Kim, & Rhee, 1999).
Wirkmechanismus
Target of Action
It is known that this compound is used as a biochemical reagent in life science related research . It is also used as a solvent, catalyst, or coordinating agent in synthesis, separation, and catalytic reactions .
Mode of Action
It is known that γ-diketones, a group to which 2,4-octanedione belongs, can react with lysine residues in axonal proteins by schiff base formation followed by cyclization to give pyrroles . Oxidation of the pyrrole residues then causes cross-linking and denaturation of proteins, which perturbs axonal transport and function and causes damage to nerve cells .
Biochemical Pathways
It is known that the compound can be used as a biological material or organic compound for life science related research . In one study, it was found that 2,4-Octanedione could be produced from fermentable sugars by engineered Escherichia coli through key enzyme screening and cultivation condition regulation .
Pharmacokinetics
It is known that the compound has a molecular weight of 14220 and a formula of C8H14O2 .
Result of Action
It is known that the compound can be used as a biological material or organic compound for life science related research .
Action Environment
It is known that the compound has good solubility and stability, and is widely used in chemical experiments, organic synthesis, and industrial fields .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
octane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-4-5-8(10)6-7(2)9/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYXGIIWJFZCLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30161491 | |
| Record name | Octane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Octanedione | |
CAS RN |
14090-87-0 | |
| Record name | 2,4-Octanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14090-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Octanedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014090870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.474 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-OCTANEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K72DM9EH73 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Octane-2,4-dione?
A1: Octane-2,4-dione has the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol.
Q2: What spectroscopic data is available for Octane-2,4-dione?
A2: Numerous studies utilize various spectroscopic techniques to characterize Octane-2,4-dione and its derivatives. These include:
- NMR Spectroscopy (1H and 13C): NMR is frequently used to determine the structure and stereochemistry of Octane-2,4-dione derivatives. [, , , , , ]
- Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups, especially the characteristic carbonyl stretches of the diketone moiety. [, ]
- Mass Spectrometry (MS): MS techniques are employed for molecular weight determination and structural analysis of Octane-2,4-dione derivatives. []
Q3: What is known about the stability of Octane-2,4-dione under various conditions?
A3: The stability of Octane-2,4-dione can be influenced by factors such as temperature, pH, and the presence of other chemicals. Research on its use in polymer synthesis indicates it can withstand the conditions of polycondensation reactions and subsequent imidization processes. [, , ]
Q4: Does Octane-2,4-dione exhibit catalytic properties?
A4: While Octane-2,4-dione itself might not be a catalyst, its derivatives have been investigated in the context of palladium-catalyzed reactions. For example, palladium-catalyzed intramolecular hydroalkylation of 3-butenyl β-diketones, including Octane-2,4-dione derivatives, has been reported. [, ]
Q5: What applications utilize Octane-2,4-dione or its derivatives?
A5: Octane-2,4-dione derivatives find applications in various fields, including:
- Polymer Chemistry: They serve as monomers in the synthesis of alicyclic polyimides with desirable properties like solubility, thermal stability, and optical transparency. [, , , ]
- Medicinal Chemistry: Certain derivatives exhibit antibacterial activity and are explored as potential pharmaceutical agents. [, ]
- Organic Synthesis: They act as building blocks for the synthesis of complex molecules, including those with biological activity. [, , , , , ]
Q6: How do structural modifications of Octane-2,4-dione affect its activity or properties?
A6: Structure-activity relationship (SAR) studies are crucial in understanding how modifications to the Octane-2,4-dione scaffold influence its biological activity and physicochemical properties. Research highlights that:
- Substituents on the bicyclic ring system: Altering substituents on the bicyclic ring system significantly impacts antibacterial activity. [, ]
- Stereochemistry: The spatial arrangement of atoms within Octane-2,4-dione derivatives plays a vital role in their biological activity and physicochemical properties. [, , ]
Q7: Are there any computational studies on Octane-2,4-dione or its derivatives?
A7: Computational chemistry and modeling play a role in understanding the properties and behavior of Octane-2,4-dione derivatives.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

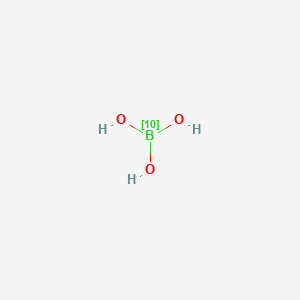
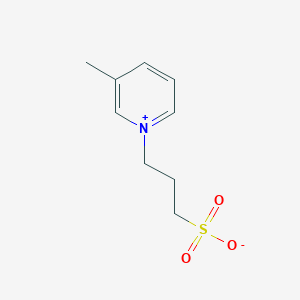

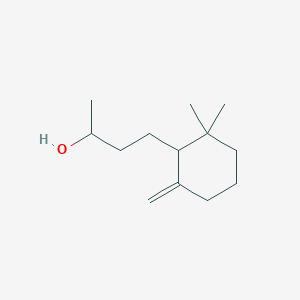
![Thieno[2,3-d]pyrimidin-4-amine](/img/structure/B81154.png)

![N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide](/img/structure/B81158.png)

![{[4-(Hydrazinylmethyl)phenyl]methyl}hydrazine](/img/structure/B81163.png)
